ODM-204 -

ODM-204

Catalog Number: EVT-1535766
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Synthesis Analysis

The synthesis of ODM-204 involves several key steps that focus on creating a compound capable of dual action against androgen signaling pathways. The technical details include:

  • Starting Materials: The synthesis begins with specific steroidal precursors that are modified through various chemical reactions.
  • Reagents: Common reagents used include organic solvents and catalysts that facilitate the transformation of steroidal structures into the desired nonsteroidal framework.
  • Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The exact synthetic pathway has not been disclosed in detail but involves modifications typical to steroid chemistry and structure-activity relationship studies .

Molecular Structure Analysis

The molecular structure of ODM-204 is characterized by its nonsteroidal framework, which distinguishes it from traditional steroid-based therapies. Key structural features include:

  • Molecular Formula: The precise molecular formula has not been explicitly stated in the sources but is derived from its synthetic pathway.
  • 3D Structure: The compound's three-dimensional conformation plays a critical role in its interaction with the androgen receptor and cytochrome P450 17A1. Structural analysis typically involves techniques such as X-ray crystallography or NMR spectroscopy to confirm conformation.

Data from studies indicate that ODM-204 has a unique binding profile that enhances its effectiveness against castration-resistant prostate cancer cells .

Chemical Reactions Analysis

ODM-204 undergoes several chemical reactions during its mechanism of action:

  • Inhibition of Cytochrome P450 17A1: This enzyme catalyzes the conversion of pregnenolone to dehydroepiandrosterone, a precursor to testosterone. By inhibiting this enzyme, ODM-204 effectively reduces the levels of circulating androgens.
  • Androgen Receptor Antagonism: ODM-204 competes with natural ligands for binding to the androgen receptor, preventing receptor activation and subsequent transcriptional activity related to cell proliferation.

These reactions are quantitatively assessed using liquid chromatography-mass spectrometry techniques, which measure changes in steroid hormone levels following treatment with ODM-204 .

Mechanism of Action

The mechanism of action of ODM-204 involves two primary pathways:

  1. Inhibition of Androgen Biosynthesis: By blocking cytochrome P450 17A1, ODM-204 decreases the production of key androgens such as testosterone and dihydrotestosterone, which are crucial for prostate cancer cell growth.
  2. Antagonism of Androgen Receptor Signaling: The compound binds to the androgen receptor, preventing it from activating genes that promote tumor growth. This dual action leads to reduced tumor proliferation both in vitro (cell culture) and in vivo (animal models).

Studies have shown that ODM-204 significantly inhibits tumor growth in xenograft models, indicating its potential efficacy in clinical settings .

Physical and Chemical Properties Analysis

The physical and chemical properties of ODM-204 are essential for understanding its behavior in biological systems:

  • Solubility: The solubility profile is critical for bioavailability; studies suggest that ODM-204 exhibits favorable solubility characteristics conducive to oral administration.
  • Stability: Chemical stability under physiological conditions is necessary to ensure consistent therapeutic effects.
  • Molecular Weight: While specific values are not provided, molecular weight impacts pharmacokinetics and dynamics.

Analyses typically involve a range of techniques including spectroscopic methods to characterize these properties .

Applications

ODM-204 is primarily being investigated for its application in treating castration-resistant prostate cancer. Its ability to inhibit androgen receptor signaling while simultaneously reducing androgen production makes it a promising candidate for patients who have developed resistance to existing therapies. Ongoing clinical trials aim to establish its safety profile and efficacy compared to traditional treatments like abiraterone acetate .

Introduction to ODM-204 and Castration-Resistant Prostate Cancer (CRPC)

Pathophysiology of CRPC and Androgen Receptor (AR) Signaling

The progression to CRPC involves complex adaptations within the androgen-AR signaling axis that enable tumor cell survival and proliferation despite castrate systemic androgen levels. Key pathophysiological mechanisms include:

  • AR Amplification and Overexpression: Genomic amplification of the AR gene occurs in approximately 30-50% of CRPC cases, leading to AR protein overexpression. This adaptation enhances signal transduction sensitivity, allowing tumor cells to respond to extremely low concentrations of residual androgens [8] [7].
  • AR Mutations: Somatic mutations in the ligand-binding domain (LBD) of AR (e.g., T877A, W741L, F876L) broaden receptor specificity, enabling activation by non-androgenic steroids or even AR antagonists. These mutations effectively convert anti-androgens into AR agonists, driving therapy resistance [7] [8].
  • Aberrant AR Activation: Ligand-independent AR activation occurs through alternative signaling pathways, AR splice variants (e.g., AR-V7) lacking the ligand-binding domain, and altered activity of AR coregulators. These variants circumvent traditional androgen blockade strategies [8] [1].
  • Intratumoral Androgen Synthesis: CRPC tumors develop the capacity for intracrine androgen synthesis from cholesterol and adrenal precursors. This process is mediated by the overexpression of steroidogenic enzymes, particularly CYP17A1, enabling localized production of testosterone and dihydrotestosterone (DHT) that activates AR signaling despite systemic castration [1] [2] [7].

These adaptations collectively sustain AR transcriptional activity, driving the expression of proliferative and anti-apoptotic genes that fuel CRPC progression. The persistent AR signaling creates a compelling rationale for therapeutic strategies that simultaneously target androgen production and receptor activation [3] [7].

Role of CYP17A1 in Androgen Biosynthesis and CRPC Progression

CYP17A1, a cytochrome P450 enzyme with dual catalytic activities (17α-hydroxylase and 17,20-lyase), occupies a pivotal position in androgen biosynthesis:

  • Catalytic Functions: CYP17A1 converts pregnenolone to 17α-hydroxypregnenolone (17α-hydroxylase activity) and subsequently to dehydroepiandrosterone (DHEA; 17,20-lyase activity). This represents the essential, rate-limiting step in the conversion of mineralocorticoid precursors to androgens [2] [7].
  • Therapeutic Target Validation: The clinical success of abiraterone acetate (which inhibits CYP17A1) validates this enzyme as a critical therapeutic target in CRPC. By blocking CYP17A1, abiraterone significantly reduces androgen production in the testes, adrenals, and tumor tissue [1] [8].
  • Resistance Mechanisms: Persistent CYP17A1 activity or adaptive upregulation in CRPC tumors following CYP17A1 inhibitor treatment contributes to therapeutic resistance. Studies demonstrate that CYP17A1 expression significantly increases in tumor biopsies from CRPC patients after CYP17A1 inhibitor therapy, indicating a compensatory resistance mechanism [7] [1].
  • Precursor Accumulation: Incomplete CYP17A1 inhibition leads to accumulation of upstream steroid precursors (pregnenolone, progesterone) that can potentially activate mutant AR variants (e.g., T877A), thereby sustaining AR signaling despite reduced testosterone and DHT levels [7].

ODM-204 demonstrates high potency against CYP17A1, with an in vitro IC₅₀ value of 22 nM against the critical 17,20-lyase activity in human testicular microsomes and adrenal cortex cell lines. This potency translates to marked suppression of serum testosterone and DHEA in preclinical models [3] [6]. The compound effectively inhibits both enzymatic activities of CYP17A1, blocking the entire pathway toward androgen synthesis.

Table 1: Molecular Targets of ODM-204

TargetMechanism of ActionIn Vitro Potency (IC₅₀/Kᵢ)Biological Consequence
CYP17A1 (17,20-lyase)Competitive inhibition of catalytic site22 nM [3] [6]Suppression of DHEA and downstream androgen synthesis
CYP17A1 (17α-hydroxylase)Competitive inhibition80 nM [6]Reduction in 17α-hydroxylated precursors
Androgen Receptor (AR)Antagonism of ligand bindingKᵢ = 47 nM [3]Blockade of AR nuclear translocation and transcriptional activity

Rationale for Dual Inhibition Strategies in CRPC Therapeutics

The limitations of sequential monotherapies targeting either androgen synthesis or AR signaling have driven the development of dual-action agents like ODM-204. The scientific and clinical rationale includes:

  • Synergistic Pathway Inhibition: Simultaneous blockade of androgen production (via CYP17A1 inhibition) and AR signaling (via direct receptor antagonism) addresses two complementary mechanisms driving CRPC progression. This approach prevents residual androgens from activating AR despite CYP17A1 inhibition and blocks AR signaling even when androgens are present [2] [3].
  • Overcoming Compensatory Feedback: CYP17A1 inhibition alone triggers a compensatory rise in luteinizing hormone (LH) due to disrupted steroid feedback on the hypothalamic-pituitary-gonadal axis. This increased LH stimulates residual androgen production. ODM-204 mitigates this effect through AR blockade, reducing LH-driven resistance mechanisms. In intact male cynomolgus monkeys, repeated ODM-204 administration increased LH levels but still maintained profound suppression of testosterone and DHEA [3].
  • Addressing Heterogeneous Resistance Mechanisms: CRPC tumors exhibit heterogeneous resistance mechanisms, including both AR-dependent and AR-independent pathways. Dual targeting simultaneously addresses multiple resistance pathways within the same tumor and across different metastatic sites [8] [7].
  • Superior Preclinical Efficacy: In vivo studies using the VCaP xenograft model (which expresses wild-type AR and maintains intratumoral androgen synthesis) demonstrated significantly greater tumor growth inhibition with ODM-204 monotherapy compared to single-agent enzalutamide (AR antagonist), abiraterone (CYP17A1 inhibitor), or even their combination [3]. This suggests genuine mechanistic synergy rather than merely additive effects.

Table 2: Preclinical Efficacy of ODM-204 in CRPC Models

Model SystemExperimental DesignKey FindingsReference
VCaP xenograft (mice)ODM-204 (50 mg/kg) vs. enzalutamide, abiraterone, or combination for 28 daysSignificant tumor growth inhibition superior to single agents or combination (p<0.01) [3]
Male cynomolgus monkeysSingle oral dose (10-30 mg/kg)Dose-dependent suppression of adrenal and testicular steroid production within hours [2]
hCG-stimulated male ratsODM-204 co-administered with leuprolide acetatePotentiated suppression of circulating testosterone and reduction in androgen-sensitive organ weights [2]
LNCaP/VCaP cells (in vitro)Proliferation assaysInhibition of androgen-dependent cell proliferation at nanomolar concentrations [2] [5]
AR nuclear translocation assayCells expressing GFP-tagged ARBlockade of androgen-induced AR nuclear translocation [7]

The molecular structure of ODM-204 (chemical name: (S)-N-(1-(3-(3-cyano-4-(trifluoromethyl)phenyl)isobutyryl)pyrrolidin-3-yl)-N-methylacetamide; CAS: 1642818-64-1) enables its dual functionality. As a nonsteroidal compound, it avoids the mineralocorticoid excess adverse effects associated with steroidal CYP17A1 inhibitors and exhibits favorable selectivity over related cytochrome P450 enzymes [6] [2]. ODM-204 binds competitively to the AR ligand-binding domain with high affinity (Kᵢ = 47 nM) and demonstrates functional antagonism against clinically relevant AR mutants (T877A, W741L, F876L) known to confer resistance to earlier-generation antiandrogens [3] [7].

Table 3: Chemical Properties of ODM-204

PropertySpecification
Chemical Name(S)-N-(1-(3-(3-cyano-4-(trifluoromethyl)phenyl)isobutyryl)pyrrolidin-3-yl)-N-methylacetamide
CAS Number1642818-64-1 [6]
Molecular FormulaC₂₀H₂₁F₃N₄O [6]
Molecular Weight374.40 g/mol [6]
MechanismNonsteroidal dual inhibitor of CYP17A1 and AR
Drug ClassSmall molecule
Development StatusDiscontinued after Phase 1/2 trials [4]

Phase I clinical data (NCT02344017) provided preliminary evidence of ODM-204's biological activity in humans with metastatic CRPC. Treatment resulted in significant decreases in serum testosterone levels, confirming effective androgen deprivation. Notably, 13% of patients achieved a >50% reduction in prostate-specific antigen (PSA) levels at 12 weeks, with some patients maintaining disease control for over a year [1]. However, nonlinear pharmacokinetics (lower AUC after repeated dosing at ≥200 mg) ultimately prevented further clinical development [1] [4]. Despite this setback, ODM-204 established proof-of-concept for dual CYP17A1/AR inhibition as a viable therapeutic strategy in CRPC, potentially informing future drug development efforts targeting this critical signaling axis.

Properties

Product Name

ODM-204

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ODM204; ODM-204; ODM 204.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.